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Compound of Interest

Compound Name: 4-(Dimethylamino)butanal

Cat. No.: B018867 Get Quote

This guide provides a detailed overview of the expected spectroscopic data for 4-
(Dimethylamino)butanal, targeting researchers, scientists, and professionals in drug

development. Due to the limited availability of direct experimental spectra for 4-
(Dimethylamino)butanal in public databases, this document presents a combination of data

from its close analog, 4-(N,N-Dimethylamino)butanal dimethyl acetal, and predicted values

based on established spectroscopic principles for aliphatic aldehydes and amines.

Predicted Spectroscopic Data
The following tables summarize the predicted and analogous experimental spectroscopic data

for 4-(Dimethylamino)butanal.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(Dimethylamino)butanal

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.75 Triplet (t) 1H -CHO

~2.45 Triplet (t) 2H -CH₂-CHO

~2.25 Triplet (t) 2H -CH₂-N(CH₃)₂

~2.20 Singlet (s) 6H -N(CH₃)₂

~1.80 Quintet 2H -CH₂-CH₂-CH₂-
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Predicted data is based on typical chemical shifts for aliphatic aldehydes and amines.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(Dimethylamino)butanal

Chemical Shift (δ) ppm Assignment

~202 -CHO

~59 -CH₂-N(CH₃)₂

~45 -N(CH₃)₂

~43 -CH₂-CHO

~22 -CH₂-CH₂-CH₂-

Predicted data is based on typical chemical shifts for aliphatic aldehydes and amines.[1][3][4]

Table 3: Predicted Infrared (IR) Spectroscopy Data for 4-(Dimethylamino)butanal

Wavenumber (cm⁻¹) Intensity Assignment

2950-2800 Strong C-H stretch (alkane)

2720 Medium C-H stretch (aldehyde)

1725 Strong C=O stretch (aldehyde)

1465 Medium C-H bend (alkane)

1260 Medium C-N stretch (amine)

Predicted data is based on characteristic IR absorption frequencies for aldehydes and amines.

[5]

Table 4: Predicted Mass Spectrometry (MS) Data for 4-(Dimethylamino)butanal
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m/z Interpretation

115 Molecular ion [M]⁺

114 [M-H]⁺

85 [M-CHO]⁺

58 [CH₂=N(CH₃)₂]⁺ (alpha-cleavage)

44 [C₂H₆N]⁺

Predicted fragmentation patterns are based on common fragmentation pathways for aliphatic

aldehydes and amines.[2][6]

Experimental Data for 4-(N,N-Dimethylamino)butanal
Dimethyl Acetal
While direct experimental data for the aldehyde is scarce, data for its dimethyl acetal precursor

is available and provides valuable structural confirmation of the carbon backbone and the

dimethylamino group.[7]

Table 5: Experimental ¹H NMR Data for 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.37 Triplet (t) 1H -CH(OCH₃)₂

3.31 Singlet (s) 6H -OCH₃

2.24 Triplet (t) 2H -CH₂-CH(OCH₃)₂

2.21 Singlet (s) 6H -N(CH₃)₂

1.47-1.63 Multiplet (m) 4H -CH₂-CH₂-

Solvent: CDCl₃, Frequency: 200 MHz.[7]

Table 6: Experimental IR Data for 4-(N,N-Dimethylamino)butanal Dimethyl Acetal
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Wavenumber (cm⁻¹) Assignment

2945 -CH₂- stretch

2816 -CH- stretch

1464 C-N stretch

1074 C-O- stretch

[7]

Table 7: Experimental Mass Spectrometry (MS) Data for 4-(N,N-Dimethylamino)butanal

Dimethyl Acetal

m/z Interpretation

162.5 [M+H]⁺

[7]

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

NMR Spectrometer (e.g., 400 MHz)

NMR tubes

Deuterated solvent (e.g., CDCl₃)

4-(Dimethylamino)butanal sample
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Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Dimethylamino)butanal in ~0.7

mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS

as an internal standard (0 ppm).

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

Use a longer acquisition time and a greater number of scans compared to ¹H NMR due to

the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).
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Phase the spectrum.

Reference the spectrum to the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

4-(Dimethylamino)butanal sample

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric CO₂ and H₂O.

Sample Application: Place a small drop of the liquid 4-(Dimethylamino)butanal sample

directly onto the ATR crystal.

Spectrum Acquisition:

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.
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Identify and label the characteristic absorption bands corresponding to the functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas

Chromatograph (GC)

GC column suitable for amines and aldehydes

Helium carrier gas

4-(Dimethylamino)butanal sample

Solvent for sample dilution (e.g., dichloromethane)

Procedure:

Sample Preparation: Prepare a dilute solution of 4-(Dimethylamino)butanal in a volatile

solvent.

GC-MS Instrument Setup:

Set the GC oven temperature program to ensure separation from any impurities.

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

Use helium as the carrier gas at a constant flow rate.

Mass Spectrometer Setup:

Use a standard EI energy of 70 eV.

Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).
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Data Acquisition: Inject the sample into the GC-MS system. The separated components will

be introduced into the mass spectrometer.

Data Analysis:

Identify the peak corresponding to 4-(Dimethylamino)butanal in the total ion

chromatogram.

Analyze the mass spectrum for this peak to identify the molecular ion and major fragment

ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 4-(Dimethylamino)butanal.

Workflow for Spectroscopic Analysis of 4-(Dimethylamino)butanal

Sample Preparation

Spectroscopic Techniques

Data Interpretation

Final Output

4-(Dimethylamino)butanal

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy Mass Spectrometry

Structural Elucidation Purity Assessment

Comprehensive Report
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Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 4-(Dimethylamino)butanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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